molecular formula C18H23N3O5 B1674160 Frovatriptan Succinate CAS No. 158930-09-7

Frovatriptan Succinate

Cat. No.: B1674160
CAS No.: 158930-09-7
M. Wt: 361.4 g/mol
InChI Key: WHTHWNUUXINXHN-SBSPUUFOSA-N
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Mechanism of Action

Frovatriptan succinate anhydrous, also known as Frovatriptan (succinate), is a potent and selective serotonin (5-HT) receptor agonist used in the treatment of migraines .

Target of Action

Frovatriptan primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are found on the smooth muscle cells of cranial arteries and veins, which supply blood to the head .

Mode of Action

Frovatriptan acts as a selective agonist for the 5-HT1B and 5-HT1D receptors, causing vasoconstriction of the cranial blood vessels . This action inhibits the excessive dilation of these vessels, which is often associated with the onset of a migraine .

Biochemical Pathways

It is believed that the drug’s action on the 5-ht1b and 5-ht1d receptors helps to reduce sterile inflammation associated with antidromic neuronal transmission, which is correlated with the relief of migraine .

Pharmacokinetics

Frovatriptan exhibits linear pharmacokinetics with a terminal elimination half-life of approximately 26 hours, making it the longest within its class . It is primarily metabolized in the liver via the CYP1A2 enzyme . The drug is excreted in both feces (62%) and urine (32%) . Notably, the systemic exposure to Frovatriptan is approximately 2-fold greater in females than in males .

Result of Action

The primary result of Frovatriptan’s action is the relief of migraine symptoms, including pain, throbbing, and sensitivity to light and sound . By causing vasoconstriction of cranial blood vessels, Frovatriptan can effectively alleviate these symptoms and provide relief to individuals suffering from migraines .

Action Environment

The action of Frovatriptan can be influenced by various environmental factors. For instance, the drug’s stability and efficacy can be affected by relative humidity . Additionally, individual factors such as age, gender, and hepatic function can also influence the drug’s action . For example, the systemic exposure to Frovatriptan is higher in females than in males, and the drug’s area under the curve (AUC) is 1.5- to 2-fold higher in elderly subjects .

Chemical Reactions Analysis

Types of Reactions

Frovatriptan Succinate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like methylamine and tosyl chloride are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Frovatriptan Succinate has several scientific research applications:

Properties

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTHWNUUXINXHN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166543
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158930-09-7, 158930-17-7
Record name Frovatriptan succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FROVATRIPTAN SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Frovatriptan succinate in the treatment of migraine?

A1: this compound functions as a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D. [, , ] This interaction leads to the constriction of cranial blood vessels, believed to be a key factor in alleviating migraine headaches. [, ]

Q2: How does the long half-life of this compound benefit migraine patients?

A2: Unlike other drugs in its class, this compound boasts a significantly longer half-life of approximately 25 hours. [] This characteristic makes it particularly suitable for patients experiencing prolonged migraines or those prone to headache recurrence, potentially reducing the need for frequent re-dosing. []

Q3: Are there any specific advantages of administering this compound intranasally compared to oral administration?

A3: Research suggests that intranasal delivery of this compound, particularly using formulations like binary ethosomes in situ gel, offers advantages for brain targeting. [, , , ] This method can potentially bypass first-pass metabolism in the liver, leading to higher drug concentrations in the brain and improved bioavailability. [, , , ]

Q4: What are the different analytical techniques employed to quantify this compound in pharmaceutical formulations?

A4: Several analytical techniques have been explored for the determination of this compound, including:

  • Ultraviolet (UV) Spectrophotometry: This method utilizes the compound's absorbance at specific wavelengths (e.g., 244 nm) for quantification. [, , , , ] It is a simple, rapid, and cost-effective approach. []
  • High-Performance Liquid Chromatography (HPLC): Both standard RP-HPLC and chiral HPLC methods have been developed for separating and quantifying this compound. [, , ] This method offers high sensitivity and selectivity. []

Q5: Have any alternative solid forms of this compound, besides the monohydrate form used commercially, been investigated?

A5: Yes, research has explored the existence and characterization of different solid forms of this compound:

  • Dihydrate Form: This form has been successfully crystallized using a specific combination of acetone and water as solvents. [, ]
  • Anhydrous Forms: Two distinct anhydrous forms have been generated from the hydrates through solvent-mediated and solid-state transformations. [, ]

Q6: What formulation strategies have been investigated to potentially enhance the delivery and effectiveness of this compound?

A6: Several innovative formulation approaches have been investigated to improve the delivery and therapeutic profile of this compound:

  • Microemulsions: Nasal delivery of this compound using microemulsions has demonstrated potential for enhanced brain transport in preclinical studies. []
  • Solid Lipid Nanoparticles (SLNs): SLNs loaded with this compound have been formulated and evaluated. [] These nanoparticles offer the potential for controlled drug release and improved bioavailability. []
  • Fast-Dissolving Buccal Films/Strips: These formulations aim to enhance patient compliance by enabling faster drug absorption through the buccal mucosa. [, ]

Q7: Are there any known gender-related differences in the pharmacokinetic profile of this compound?

A7: Clinical studies have revealed consistent gender differences in the pharmacokinetics of this compound. [, ] Specifically, female subjects exhibited higher exposure to the drug, as indicated by elevated PK parameters (e.g., Cmax, AUC) compared to their male counterparts. [, ]

Q8: What is the current understanding of the stability of the anhydrous forms of this compound?

A8: Studies have shown that the anhydrous forms of this compound exhibit instability under humid conditions. [, ] Upon exposure to humidity, both anhydrous forms have been observed to convert back to their corresponding hydrate forms. [, ] This sensitivity to moisture underscores the importance of appropriate packaging and storage conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.